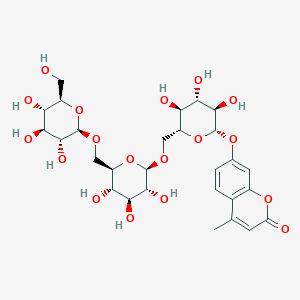

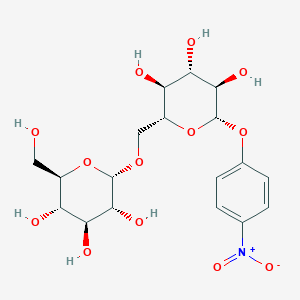

4-Methylumbelliferyl b-D-gentiotrioside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylumbelliferyl b-D-gentiotrioside (4-MUBG) is a glycoside of the compound 4-methylumbelliferone (4-MU). 4-MUBG is a widely used chemical in scientific research, and is known for its fluorescent properties, which make it a useful tool in a variety of laboratory experiments. In addition to its fluorescent properties, 4-MUBG has been found to have a wide range of biochemical and physiological effects on biological systems.

Applications De Recherche Scientifique

Detection of Microorganisms

Field

Application Summary

4-Methylumbelliferyl Glycosides, including 4-Methylumbelliferyl b-D-gentiotrioside, are used for the detection of microorganisms .

Experimental Procedure

The exact procedure is not specified in the source, but it typically involves introducing the compound to a sample and observing any fluorescence, which would indicate the presence of the microorganisms .

Results

The results would depend on the specific experiment, but the general outcome is the detection of microorganisms .

Fluorimetric Analysis of Reporter Gene Expression

Field

Application Summary

4-Methylumbelliferyl-β-D-glucuronide hydrate (MUG), a similar compound to 4-Methylumbelliferyl b-D-gentiotrioside, has been used as a β-glucuronidase (GUS) substrate for fluorimetric analysis of reporter gene expression in Arabidopsis thaliana .

Experimental Procedure

The compound is used as a substrate in a fluorimetric assay for GUS activity . The exact procedure would depend on the specific experiment.

Results

The results would be a measure of GUS activity, which can be used to analyze reporter gene expression .

Identification of Escherichia coli

Application Summary

4-Methylumbelliferyl-beta-D-glucuronide, a similar compound to 4-Methylumbelliferyl b-D-gentiotrioside, is a fluorogenic substrate for measuring of ß-glucoronidiase activity, for rapid sensitive identification of Escherichia coli .

Experimental Procedure

The compound is used as a substrate in an assay for glucuronidase activity . The exact procedure would depend on the specific experiment.

Results

The results would be a measure of glucuronidase activity, which can be used to identify Escherichia coli .

Determination of Chitinase and Chitotriosidase Enzyme Activity

Field

Application Summary

4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside, a similar compound to 4-Methylumbelliferyl b-D-gentiotrioside, has been used as a fluorogenic substrate to determine chitinase and chitotriosidase enzyme activity .

Experimental Procedure

The compound is used as a substrate in an assay for chitinase and chitotriosidase activity . The exact procedure would depend on the specific experiment.

Results

The results would be a measure of chitinase and chitotriosidase activity, which can be used to investigate various biological processes .

Detection of Microorganisms in Food

Field

Application Summary

4-Methylumbelliferyl glycosides, including 4-Methylumbelliferyl b-D-gentiotrioside, have been widely exploited in diagnostic microbiology for the detection and identification of microorganisms in food .

Experimental Procedure

The compound is used as a substrate in an assay for specific cellular glycosidases activities . The exact procedure would depend on the specific experiment.

Results

The results would be a measure of specific cellular glycosidases activities, which can be used to detect and identify microorganisms in food .

Propriétés

IUPAC Name |

4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O18/c1-9-4-16(30)43-12-5-10(2-3-11(9)12)42-28-25(39)22(36)19(33)15(46-28)8-41-27-24(38)21(35)18(32)14(45-27)7-40-26-23(37)20(34)17(31)13(6-29)44-26/h2-5,13-15,17-29,31-39H,6-8H2,1H3/t13-,14-,15-,17-,18-,19-,20+,21+,22+,23-,24-,25-,26-,27-,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYXQNIYOMUPSR-JHSKCKNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl b-D-gentiotrioside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)

![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)